molecular formula C24H20N4O3 B15003440 5-(4-methoxyphenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-methoxyphenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B15003440
M. Wt: 412.4 g/mol
InChI Key: YIOFGWXKBIFHIO-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structures that include atoms other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrrolo[3,4-d]pyrimidine core, which is fused with a quinoline moiety and substituted with a methoxyphenyl group. This unique structure imparts a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the scalability of the synthesis process. Additionally, green chemistry principles, such as minimizing waste and using environmentally benign solvents, are often employed to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, thereby modulating their activity . Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrrolo[3,4-d]pyrimidine or quinoline cores, such as:

Uniqueness

What sets 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE apart is its unique combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-dimethyl-6-quinolin-3-ylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O3/c1-26-20-14-28(17-12-16-6-4-5-7-19(16)25-13-17)22(15-8-10-18(31-3)11-9-15)21(20)23(29)27(2)24(26)30/h4-14H,1-3H3

InChI Key

YIOFGWXKBIFHIO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C4=CC5=CC=CC=C5N=C4

Origin of Product

United States

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